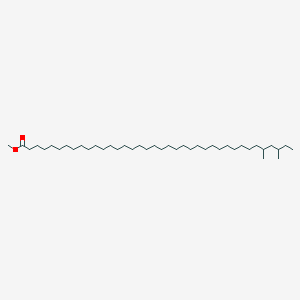

Methyl 34,36-dimethyloctatriacontanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

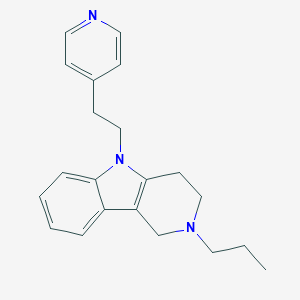

Synthetic Routes and Reaction Conditions: The synthesis of LOXO-101 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of standard organic synthesis techniques such as nucleophilic substitution, palladium-catalyzed coupling reactions, and purification processes .

Industrial Production Methods: Industrial production of LOXO-101 follows Good Manufacturing Practices (GMP) to ensure the compound’s purity and efficacy. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous purification and quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions: LOXO-101 primarily undergoes metabolic reactions in the body, including oxidation and conjugation. These reactions are facilitated by enzymes such as cytochrome P450 .

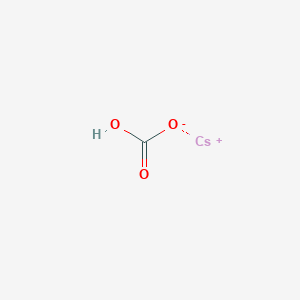

Common Reagents and Conditions: Common reagents used in the synthesis of LOXO-101 include palladium catalysts, organic solvents, and various nucleophiles. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the metabolic reactions of LOXO-101 are its oxidized and conjugated metabolites. These metabolites are usually less active than the parent compound and are excreted from the body .

Applications De Recherche Scientifique

LOXO-101 has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology. It is used to study the role of TRK gene fusions in cancer development and progression. Additionally, LOXO-101 serves as a valuable tool in precision medicine, allowing researchers to target specific genetic mutations in various cancer types .

In clinical settings, LOXO-101 has demonstrated consistent and durable antitumor activity across a wide range of patient ages and tumor types. It has been well tolerated by patients, making it a promising therapeutic option for cancers with TRK gene fusions .

Mécanisme D'action

LOXO-101 exerts its effects by selectively inhibiting the TRK family of receptor tyrosine kinases. These receptors are activated by neurotrophins, which play a crucial role in tumor cell growth and survival. By binding to TRK receptors, LOXO-101 prevents their activation, leading to the induction of cellular apoptosis and inhibition of tumor cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Entrectinib: Another TRK inhibitor that targets TRKA, TRKB, and TRKC, as well as ROS1 and ALK.

- Crizotinib: Primarily an ALK inhibitor, but also has activity against ROS1 and TRK receptors.

- Ceritinib: An ALK inhibitor with some activity against TRK receptors.

Uniqueness of LOXO-101: LOXO-101 is unique in its high selectivity and potency for the TRK family of receptors. Unlike other similar compounds, LOXO-101 does not significantly inhibit other kinases, which reduces the likelihood of off-target effects and improves its safety profile .

Propriétés

Numéro CAS |

18082-12-7 |

|---|---|

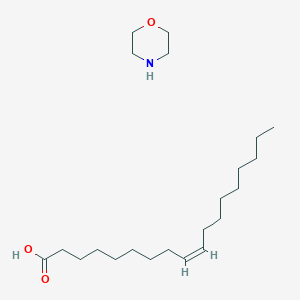

Formule moléculaire |

C41H82O2 |

Poids moléculaire |

607.1 g/mol |

Nom IUPAC |

methyl 34,36-dimethyloctatriacontanoate |

InChI |

InChI=1S/C41H82O2/c1-5-39(2)38-40(3)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(42)43-4/h39-40H,5-38H2,1-4H3 |

Clé InChI |

XHQWNFZZUZJVDG-UHFFFAOYSA-N |

SMILES |

CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |

SMILES canonique |

CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |

Synonymes |

34,36-Dimethyloctatriacontanoic acid methyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.